molecular formula C12H17IN2O3S B182734 2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-92-4

2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B182734
CAS RN: 941256-92-4
M. Wt: 396.25 g/mol
InChI Key: DNIISBMAQGGFND-UHFFFAOYSA-N
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Description

This compound is an ethanol derivative containing sulfonamide and piperazine groups, as well as an iodophenyl group . It has potential pharmaceutical applications and has been studied for its antipsychotic and anxiolytic effects .


Molecular Structure Analysis

The molecular formula of this compound is C12H17IN2O3S . Its average mass is 396.244 Da and its mono-isotopic mass is 396.000458 Da .

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, a related compound, was synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, highlighting the methodological approaches in the synthesis of similar compounds (Wang Jin-peng, 2013).

Biological Evaluation and Receptor Antagonism

  • A study on Lu AA21004, a novel antidepressant with a similar molecular structure, detailed the metabolic pathways in human liver microsomes and other enzymes, demonstrating the biotransformation processes these compounds undergo (Mette G. Hvenegaard et al., 2012).
  • Extended derivatives of the N-arylsulfonyindole scaffold, closely related to the chemical structure of interest, were identified as new 5-HT6 receptor modulators, showing potential in neuropharmacology (Gonzalo Vera et al., 2016).

Chemical and Structural Analysis

  • A study on the crystal structure and density functional theory calculations of related compounds provided insights into the reactive sites for electrophilic and nucleophilic nature of such molecules, aiding in understanding their chemical properties (K. Kumara et al., 2017).

Medicinal Chemistry and Pharmacological Studies

  • Research on analogs of this compound revealed their potential in treating various diseases, such as cancer, by studying their interactions with specific receptors and enzymes (T. Borrmann et al., 2009).

properties

IUPAC Name

2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIISBMAQGGFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407223
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941256-92-4
Record name 2-[4-(4-Iodobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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